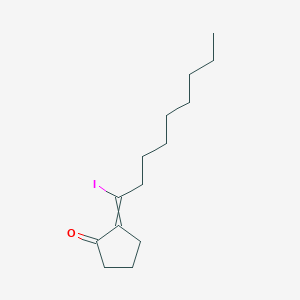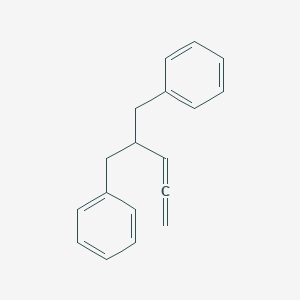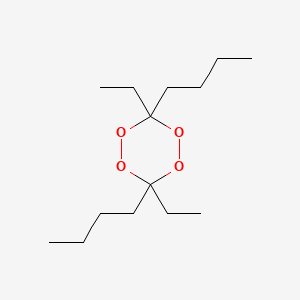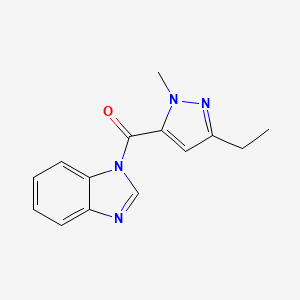
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a nitrophenyl group and a pentafluorophenyl group, making it a unique and potentially useful molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of such compounds may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, low temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Diols: From epoxide ring opening.
Amines: From nitro group reduction.
Functionalized Epoxides: From nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, epoxides are often studied for their potential biological activity. This compound could be investigated for its interactions with biological molecules and potential as a pharmaceutical intermediate.
Medicine
Industry
In the industrial sector, epoxides are used in the production of polymers, resins, and other materials. The unique properties of this compound could make it useful in developing specialized materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane would depend on its specific interactions with target molecules. Generally, epoxides can act as electrophiles, reacting with nucleophiles in biological systems. The nitrophenyl and pentafluorophenyl groups may influence the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-2-(4-nitrophenyl)-3-phenyl-oxirane: Similar structure but lacks the pentafluorophenyl group.
(2R,3S)-2-(4-nitrophenyl)-3-(4-fluorophenyl)oxirane: Contains a single fluorine atom instead of five.
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentachlorophenyl)oxirane: Chlorine atoms instead of fluorine.
Uniqueness
The presence of the pentafluorophenyl group in (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane makes it unique compared to other similar compounds
Eigenschaften
Molekularformel |
C14H6F5NO3 |
|---|---|
Molekulargewicht |
331.19 g/mol |
IUPAC-Name |
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane |
InChI |
InChI=1S/C14H6F5NO3/c15-8-7(9(16)11(18)12(19)10(8)17)14-13(23-14)5-1-3-6(4-2-5)20(21)22/h1-4,13-14H/t13-,14+/m1/s1 |
InChI-Schlüssel |
SSQZLLVFYLKCOY-KGLIPLIRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H](O2)C3=C(C(=C(C(=C3F)F)F)F)F)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2C(O2)C3=C(C(=C(C(=C3F)F)F)F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)

![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)


